molecular formula C12H13N3S B1314269 N-Benzyl-2-(methylthio)pyrimidin-4-amine CAS No. 91719-61-8

N-Benzyl-2-(methylthio)pyrimidin-4-amine

Cat. No. B1314269
CAS RN: 91719-61-8
M. Wt: 231.32 g/mol
InChI Key: XKXIAFTYXCCCQG-UHFFFAOYSA-N
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Description

N-Benzyl-2-(methylthio)pyrimidin-4-amine, also known as N-BMP, is an important building block for many organic compounds and has a wide range of applications in scientific research. This compound has been studied extensively in recent years, with its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments being the focus of much research.

Scientific Research Applications

Anticancer Activity

Researchers have investigated the synthesis and biological evaluation of various pyrimidin-4-amine derivatives, focusing on their potential as anticancer agents. For instance, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated good yields and was characterized by spectral analyses, with docking studies indicating its potential biological activity (Bommeraa, Merugu, & Eppakayala, 2019). Additionally, a study on 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3]benzothiazole and its derivatives showcased significant in-vitro anticancer activity against different cancer lines, highlighting the potential of pyrimidin-4-amine derivatives in cancer research (Waghmare et al., 2013).

Antimicrobial and Antifungal Applications

The synthesis of new derivatives such as 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][1,3]benzothiazole has been reported, with these compounds showing promising antibacterial and antifungal activities in vitro. This highlights the potential of N-Benzyl-2-(methylthio)pyrimidin-4-amine derivatives in developing new antimicrobial agents (Sayed, Khalil, & Raslan, 2012).

Synthesis of Novel Heterocyclic Compounds

Research has also focused on the synthesis of novel heterocyclic compounds using pyrimidin-4-amine derivatives as key intermediates. For example, the synthesis of bis[2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes through a three-component reaction showcased an effective method for generating nitrogen-containing heterocycles, indicating the versatility of these compounds in synthetic chemistry (Fang, Fang, & Zheng, 2013).

properties

IUPAC Name

N-benzyl-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-16-12-13-8-7-11(15-12)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXIAFTYXCCCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546560
Record name N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-(methylthio)pyrimidin-4-amine

CAS RN

91719-61-8
Record name N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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